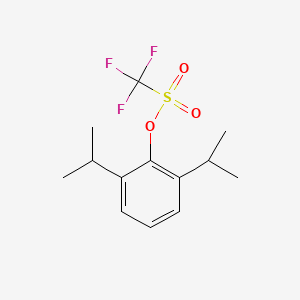
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethanesulfonate (triflate) group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions. The triflate group is a strong electron-withdrawing group, making this compound highly reactive in nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate+HF
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is primarily involved in nucleophilic substitution reactions due to the presence of the triflate group. It can undergo various types of reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an arylamine, while reaction with an alcohol would produce an aryl ether.
Scientific Research Applications
Chemistry
In chemistry, 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is used as a precursor in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through the introduction of aryl groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the phenyl ring towards nucleophilic attack. The triflate group, being a strong electron-withdrawing group, increases the electrophilicity of the phenyl ring, facilitating the nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the isopropyl groups, making it less sterically hindered.
2,4-Di(propan-2-yl)phenyl trifluoromethanesulfonate: Similar but with different substitution pattern on the phenyl ring.
2,6-Di(propan-2-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a triflate group.
Uniqueness
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of both the triflate group and the bulky isopropyl groups. This combination provides a balance of reactivity and steric hindrance, making it suitable for selective reactions where other similar compounds might not perform as well.
Properties
CAS No. |
60319-08-6 |
|---|---|
Molecular Formula |
C13H17F3O3S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H17F3O3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-20(17,18)13(14,15)16/h5-9H,1-4H3 |
InChI Key |
FOSSLYBBPRSITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


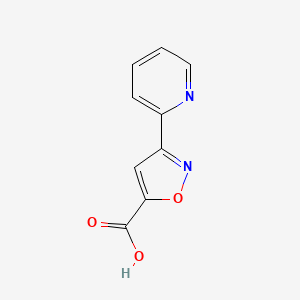
![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)

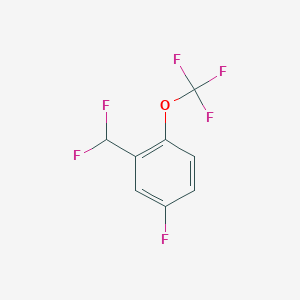
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
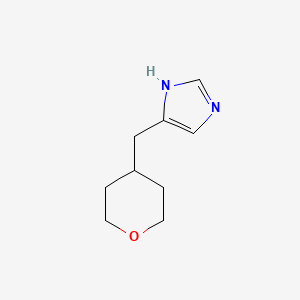
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)



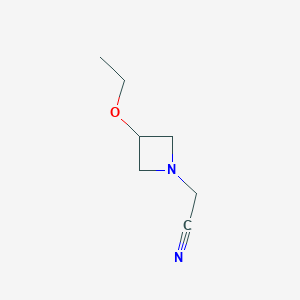
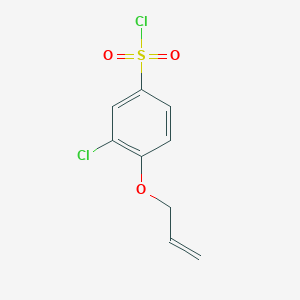

![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
